molecular formula C14H21ClFNO2 B4178136 1-(cyclopentylamino)-3-(4-fluorophenoxy)-2-propanol hydrochloride

1-(cyclopentylamino)-3-(4-fluorophenoxy)-2-propanol hydrochloride

Cat. No. B4178136
M. Wt: 289.77 g/mol
InChI Key: MOPVDUQZFMCYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopentylamino)-3-(4-fluorophenoxy)-2-propanol hydrochloride, commonly known as “ICI-118,551”, is a selective β2-adrenergic receptor antagonist. It is a widely used research chemical in the field of pharmacology and drug discovery. In

Mechanism of Action

ICI-118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the endogenous ligands epinephrine and norepinephrine. By blocking the receptor, ICI-118,551 inhibits the downstream signaling pathways that are activated by the receptor, leading to a decrease in bronchodilation, cardiac output, and glucose metabolism.
Biochemical and Physiological Effects:
ICI-118,551 has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to decrease airway resistance and increase airway conductance in guinea pigs and dogs. It has also been shown to decrease cardiac output and increase systemic vascular resistance in rats. In addition, it has been shown to decrease glucose uptake and glycogen synthesis in rat skeletal muscle.

Advantages and Limitations for Lab Experiments

ICI-118,551 is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable research tool for studying the role of β2-adrenergic receptors in various physiological processes. However, it is important to note that the effects of ICI-118,551 may vary depending on the species and model used. In addition, ICI-118,551 has a relatively short half-life, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving ICI-118,551. One area of interest is the development of new β2-adrenergic receptor antagonists for the treatment of respiratory disorders, such as asthma and COPD. Another area of interest is the role of β2-adrenergic receptors in glucose metabolism and the potential use of β2-adrenergic receptor antagonists for the treatment of type 2 diabetes. Finally, there is a need for further research to fully understand the biochemical and physiological effects of ICI-118,551 in different animal models and under different experimental conditions.

Scientific Research Applications

ICI-118,551 is primarily used as a research tool in the field of pharmacology. It is used to study the role of β2-adrenergic receptors in various physiological processes, such as bronchodilation, cardiac function, and glucose metabolism. It is also used in drug discovery to develop new β2-adrenergic receptor antagonists for the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.

properties

IUPAC Name

1-(cyclopentylamino)-3-(4-fluorophenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2.ClH/c15-11-5-7-14(8-6-11)18-10-13(17)9-16-12-3-1-2-4-12;/h5-8,12-13,16-17H,1-4,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPVDUQZFMCYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(COC2=CC=C(C=C2)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(Cyclopentylamino)-3-(4-fluorophenoxy)-2-propanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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